molecular formula C21H20FN3O3 B4505546 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

Cat. No.: B4505546
M. Wt: 381.4 g/mol
InChI Key: UQORGSYQYAYTAH-UHFFFAOYSA-N
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Description

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by a pyridazinone core substituted with a fluoro-methoxyphenyl group and a phenethylacetamide moiety. It has been studied for its inhibitory effects on osteoclast differentiation, making it a candidate for research in bone-related diseases .

Preparation Methods

The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and methoxy positions, using reagents like sodium methoxide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide involves the inhibition of osteoclast differentiation. This compound suppresses the expression of cathepsin K, a critical protease for bone resorption, and decreases the activity of matrix metalloprotease-9 (MMP-9). These effects are achieved without inducing cytotoxicity, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide include other pyridazinone derivatives and compounds with fluoro-methoxyphenyl groups. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer its inhibitory effects on osteoclast differentiation and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-16-7-8-17(18(22)13-16)19-9-10-21(27)25(24-19)14-20(26)23-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQORGSYQYAYTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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